1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methyl-1,3-benzothiazol-6-yl)urea -

1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methyl-1,3-benzothiazol-6-yl)urea

Catalog Number: EVT-5897795
CAS Number:
Molecular Formula: C17H15N3O3S
Molecular Weight: 341.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action

    Inhibition of Protoporphyrinogen Oxidase (PPO): Compounds containing the 1,3-benzodioxole moiety, similar to the target compound, have demonstrated potent PPO inhibitory activity. [] This enzyme is crucial in chlorophyll biosynthesis, and its inhibition leads to the accumulation of protoporphyrin IX, a photosensitizer that generates reactive oxygen species upon light exposure, ultimately causing plant death. []

    Antagonism of Bradykinin B1 Receptor: Research highlights the role of the 1,3-benzodioxole moiety in the development of non-peptide bradykinin B1 receptor antagonists. [, ] These antagonists bind to the B1 receptor, blocking the binding of bradykinin and its metabolites, thereby inhibiting their inflammatory and pain-inducing effects. [, ]

    Inhibition of Matrix Metalloproteinases (MMPs): Studies suggest that compounds incorporating both 1,3-benzodioxole and thiadiazole rings, similar to the target compound, exhibit promising anticancer effects through the inhibition of MMPs, specifically MMP-9. [] MMPs play a crucial role in tumor progression by facilitating angiogenesis, tissue invasion, and migration. [] Inhibition of MMP-9 by these compounds is believed to be responsible for their anticancer activity in lung adenocarcinoma and glioma models. []

Applications

    Herbicides: The PPO-inhibiting properties of 1,3-benzodioxole-containing compounds have been exploited for developing herbicides. [, ] These herbicides effectively control weed populations in various agricultural settings. []

    Anti-inflammatory and Analgesic Agents: The development of non-peptide bradykinin B1 receptor antagonists incorporating the 1,3-benzodioxole group holds promise for treating chronic inflammatory diseases and pain. [, ] These antagonists offer potential therapeutic benefits in conditions such as arthritis, inflammatory bowel disease, and neuropathic pain. [, ]

    Anticancer Therapeutics: Compounds combining 1,3-benzodioxole and thiadiazole structures have exhibited potential as anticancer agents, particularly against lung adenocarcinoma and glioma. [] By inhibiting MMP-9, these compounds could limit tumor growth and spread, offering a novel approach to cancer treatment. []

Future Directions

    Structure-Activity Relationship (SAR) Studies: Investigating how modifications to the 1,3-benzodioxole and benzothiazole moieties affect the potency, selectivity, and pharmacological properties of these compounds. []

    Development of Novel Hybrid Molecules: Combining the 1,3-benzodioxole and benzothiazole scaffolds with other pharmacologically active groups to create novel hybrid molecules with improved efficacy and safety profiles. []

6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one

Compound Description: This compound is a pyrimidinone derivative investigated for its antimicrobial activity. It exhibited significant activity against S. aureus and moderate activity against B. subtilis, B. cereus, C. albicans, and A. niger .

SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride]

Compound Description: SSR240612 is a non-peptide antagonist of the bradykinin (BK) B1 receptor. It displays high potency and selectivity for the B1 receptor over the B2 receptor. This compound has shown promising results in inhibiting various inflammatory responses in vitro and in vivo [, ].

N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide

Compound Description: This compound is an analogue of capsaicin, containing a 1,3-benzodioxole ring and a benzenesulfonamide group .

Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound is a tetrahydropyrimidine derivative containing a 1,3-benzodioxole group .

6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol and 6-[(4-methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol

Compound Description: These compounds are potent aromatase inhibitors combining features of second- and third-generation nonsteroid anti-aromatase compounds .

N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-diones and N-(benzothiazol-5-yl)isoindoline-1,3-diones

Compound Description: This series of compounds represents potent protoporphyrinogen oxidase (PPO) inhibitors, some showing greater potency than the control sulfentrazone .

N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide (8) and N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide (9)

Compound Description: These oxadiazole derivatives demonstrated promising cytotoxic effects on A549 human lung adenocarcinoma and C6 rat glioma cell lines, comparable to cisplatin, without significant toxicity towards NIH/3T3 mouse embryonic fibroblast cell lines. They also exhibited potent MMP-9 inhibitory activity .

Properties

Product Name

1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-methyl-1,3-benzothiazol-6-yl)urea

IUPAC Name

1-(1,3-benzodioxol-5-ylmethyl)-3-(2-methyl-1,3-benzothiazol-6-yl)urea

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

InChI

InChI=1S/C17H15N3O3S/c1-10-19-13-4-3-12(7-16(13)24-10)20-17(21)18-8-11-2-5-14-15(6-11)23-9-22-14/h2-7H,8-9H2,1H3,(H2,18,20,21)

InChI Key

HSJOBCUBOPQPIE-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)NCC3=CC4=C(C=C3)OCO4

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)NCC3=CC4=C(C=C3)OCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.